![molecular formula C9H9ClOS B1459818 S-2-Chlorobenzyl ethanethioate CAS No. 887092-71-9](/img/structure/B1459818.png)
S-2-Chlorobenzyl ethanethioate
Overview
Description
Scientific Research Applications
Pharmaceutical Research
“S-2-Chlorobenzyl ethanethioate” is explored in pharmaceutical research for its potential as a building block in the synthesis of various therapeutic compounds. Its chemical structure allows for the introduction of sulfur-containing moieties, which are prevalent in many drugs due to their biological relevance and pharmacological properties .
Material Science
In materials science, this compound is utilized in the development of new polymeric materials. The thioester group in “S-2-Chlorobenzyl ethanethioate” can act as a crosslinking agent, potentially leading to polymers with enhanced thermal stability and mechanical strength .
Environmental Science
Researchers are investigating the use of “S-2-Chlorobenzyl ethanethioate” in environmental science, particularly in the synthesis of chemicals that could help in the remediation of pollutants. Its reactivity with various organic and inorganic substances makes it a candidate for creating compounds that can neutralize or sequester environmental contaminants .
Food Industry
The food industry may benefit from the application of “S-2-Chlorobenzyl ethanethioate” in the synthesis of flavor compounds or as a precursor to food additives that require sulfur-based components. Its role in the development of these compounds could lead to new tastes and preservatives .
Cosmetics
In the cosmetics industry, “S-2-Chlorobenzyl ethanethioate” could be used to synthesize components of fragrances or as an intermediate in the production of skincare products. The compound’s ability to undergo various chemical reactions makes it versatile for creating a wide range of cosmetic ingredients .
Agriculture
Agricultural research includes the exploration of “S-2-Chlorobenzyl ethanethioate” for the synthesis of novel pesticides or herbicides. The compound’s chemical properties may be harnessed to develop new formulations that are more effective and environmentally friendly .
Safety and Hazards
properties
IUPAC Name |
S-[(2-chlorophenyl)methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYOMBXWRTWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-Chlorobenzyl ethanethioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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